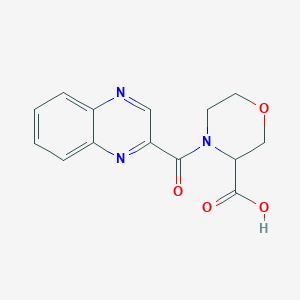![molecular formula C10H14N4O4 B7581260 4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581260.png)
4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hybrid molecule that combines the properties of a triazole and a morpholine ring. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the compound may inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has both biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacterial and fungal strains by inhibiting cell wall synthesis. Additionally, the compound has been studied for its potential use in the development of new materials, such as polymers and hydrogels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid in lab experiments is its potential for use in the development of new materials. The compound has also shown potential as an anticancer and antimicrobial agent. However, one of the limitations of using the compound is its limited solubility in water, which may affect its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid. One possible direction is to investigate its potential as a drug delivery agent, due to its ability to form hydrogels. Additionally, further studies could be conducted to understand the mechanism of action of the compound and its potential use in the development of new materials. Finally, research could be conducted to improve the solubility of the compound in water, which would increase its potential for use in various applications.
Métodos De Síntesis
The synthesis of 4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been reported using different methods. One of the commonly used methods involves the reaction of morpholine-3-carboxylic acid with 3-(azidomethyl)propionic acid in the presence of triethylamine and copper(I) iodide. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to give the desired compound.
Aplicaciones Científicas De Investigación
4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has found potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. The compound has also been investigated as a potential antimicrobial agent, with studies showing its effectiveness against various bacterial and fungal strains. Additionally, 4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid has been studied for its potential use in the development of new materials, such as polymers and hydrogels.
Propiedades
IUPAC Name |
4-[3-(triazol-1-yl)propanoyl]morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c15-9(1-3-13-4-2-11-12-13)14-5-6-18-7-8(14)10(16)17/h2,4,8H,1,3,5-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSYAFJVIQNDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCN2C=CN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(1,3-Thiazole-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581183.png)
![7-[[3-(Trifluoromethyl)phenyl]methyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581215.png)
![7-(Thiophene-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581216.png)

![4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid](/img/structure/B7581231.png)


![4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B7581249.png)
![N-[2-(aminomethyl)phenyl]-1-cyanopropane-1-sulfonamide](/img/structure/B7581256.png)


![4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581276.png)

